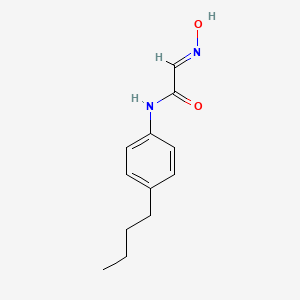

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals known for their varied applications in medicinal chemistry and materials science due to their unique structural features and chemical reactivity. These compounds typically feature an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom, also possessing additional substituents that can significantly alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of acetamide derivatives, including those related to "(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide," often involves acylation reactions, where an acyl group is introduced to an amine. For example, N-benzyl-2-cyano-2-(hydroxyimino)acetamide synthesis exhibits the potential complexity and specificity of synthesizing substituted acetamides, involving key steps like acylation, reduction, and sometimes specific rearrangements to achieve the desired product (Darling & Chen, 1978).

Aplicaciones Científicas De Investigación

Chemoselective Synthesis

The chemoselective synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, involves the monoacetylation of the amino group of 2-aminophenol. This process utilizes immobilized lipase as the catalyst and studies various acyl donors, with vinyl acetate emerging as the most effective due to its irreversibility in the reaction. The study explores different parameters like agitation speed, solvent, catalyst loading, mole ratio, and temperature to optimize the process. The reaction follows a kinetically controlled synthesis with a ternary complex model, indicating inhibition by vinyl acetate based on Lineweaver–Burk plots (Magadum & Yadav, 2018).

Metabolic Pathways in Herbicides

Research on the metabolism of chloroacetamide herbicides in liver microsomes of rats and humans reveals significant insights into their carcinogenic pathways. The study examines the metabolic transformation of compounds like acetochlor and metolachlor into specific intermediates, highlighting the role of cytochrome P450 isoforms in this process. This understanding can help in assessing the risks associated with these herbicides and developing safer alternatives (Coleman et al., 2000).

Antioxidant Properties

The synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and their evaluation for antioxidant activity present a promising area of research. These compounds exhibit considerable antioxidant activity, comparable to standards, with certain derivatives showing remarkable activity at low concentrations. This suggests potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

(2E)-N-(4-butylphenyl)-2-hydroxyiminoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13-16/h5-9,16H,2-4H2,1H3,(H,14,15)/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMHNPKUEJCKLX-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)NC(=O)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[1-[2-[(2E)-2-phenacylideneimidazolidin-1-yl]ethyl]imidazolidin-2-ylidene]-1-phenylethanone](/img/no-structure.png)